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Compound of Interest

Compound Name: BAY 60-6583

Cat. No.: B1667818 Get Quote

BAY 60-6583 is a non-adenosine, pyridine-based compound that exhibits high affinity and

selectivity for the human A2B adenosine receptor.[1][2] Unlike full agonists, which elicit a

maximal response from a receptor, BAY 60-6583 is a partial agonist. This means it binds to the

A2BAR and activates it, but produces a submaximal response compared to endogenous full

agonists like adenosine or synthetic full agonists like NECA.[3][4] The partial agonism of BAY
60-6583 is a critical characteristic, as it can lead to a more nuanced and potentially safer

pharmacological profile. At high concentrations of endogenous adenosine, BAY 60-6583 can

act as an antagonist, blocking the effects of the full agonist.[2][3]

The efficacy of BAY 60-6583 is also influenced by the expression level of the A2BAR in a given

cell or tissue. In systems with low receptor expression, it may behave more like an antagonist,

while in systems with high receptor overexpression, it can exhibit activity closer to that of a full

agonist.[4][5] Furthermore, BAY 60-6583 has been characterized as a biased agonist,

preferentially activating certain downstream signaling pathways over others, such as the

ERK1/2 pathway over calcium mobilization.[2][5][6]

Quantitative Data Presentation
The following tables summarize the binding affinity (Ki) and functional potency (EC50) and

efficacy (Emax) of BAY 60-6583 at adenosine receptors from various sources.

Table 1: Binding Affinity (Ki) of BAY 60-6583 for Adenosine Receptors
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Receptor
Subtype

Species Radioligand Ki (nM) Reference

A2B Human [3H]PSB-603 114 [7]

A2B Mouse [3H]PSB-603 136 [7]

A2B Rat [3H]PSB-603 100 [7]

A1 Human [3H]CCPA 387 [7]

A1 Mouse [3H]CCPA 351 [7]

A1 Rat [3H]CCPA 514 [7]

A2A Human - >10,000 [8]

A3 Human [3H]NECA 223 [7]

A3 Mouse [3H]NECA 3920 [7]

A3 Rat [3H]NECA 2750 [7]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of BAY 60-6583 in cAMP

Accumulation Assays

Cell Line
Receptor
Expression

EC50 (nM)
Emax (% of
NECA)

Reference

CHO-hA2B Recombinant 3 Not specified [8]

CHO-hA2B Recombinant ~100 ~56% [3]

HEK293 Endogenous 242 73% [5]

HEK293-hA2B Recombinant 6.1 102% [5]

A549 Endogenous 17.2 ± 2.5 Not specified [9]

Murine A2B Recombinant 2.83 Not specified [2][10]

HEK293 Endogenous 619 Partial Agonist [9]
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Signaling Pathways
BAY 60-6583, upon binding to the A2B receptor, can initiate multiple intracellular signaling

cascades. The primary pathway involves the coupling to Gs proteins, leading to the activation

of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation

of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[11][12] The

A2BAR can also couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn

leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in

intracellular calcium mobilization and Protein Kinase C (PKC) activation.[13][14] Furthermore,

BAY 60-6583 has been shown to be a biased agonist, preferentially activating the ERK1/2

pathway.[6]
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Fig 1: A2BAR Gs-cAMP Signaling Pathway
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Fig 2: A2BAR Gq-PLC Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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